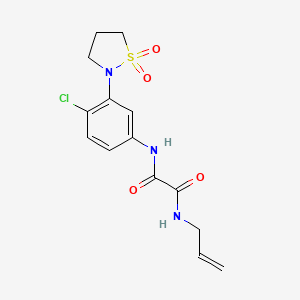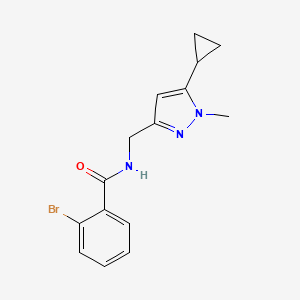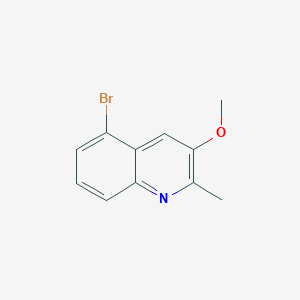
5-Bromo-3-methoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-3-methoxy-2-methylquinoline” is a type of quinoline, which is a common nitrogen-containing heterocycle . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring fused with a pyridine moiety . The empirical formula is C11H10BrNO and the molecular weight is 252.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a solid form and a melting point of 65-71 °C .Applications De Recherche Scientifique
Synthesis and Optimization in Drug Development
One significant application of 5-Bromo-3-methoxy-2-methylquinoline is in the synthesis of key intermediates for drug development. For instance, Nishimura and Saitoh (2016) highlighted its role in the telescoping process synthesis of a key intermediate, improving efficiency and yield in medicinal chemistry through design of experiment techniques (Nishimura & Saitoh, 2016). This optimization contributes to quicker and more efficient drug discovery processes, emphasizing the compound's value in pharmaceutical research.
Antimicrobial Research
This compound derivatives have been explored for their antimicrobial properties. Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives demonstrating moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010). This research indicates the potential of this compound as a foundation for developing new antimicrobial agents.
Cancer Research and Tubulin-Polymerization Inhibition
Wang et al. (2014) investigated derivatives of this compound for their cytotoxic activities against cancer cells and their ability to inhibit tubulin polymerization, targeting the colchicine site. One compound demonstrated significant in vitro cytotoxic activity and inhibited tubulin assembly, suggesting potential for antitumor applications (Wang et al., 2014).
Corrosion Inhibition
The compound has applications outside of biomedical research, such as in corrosion inhibition. Rbaa et al. (2020) synthesized novel 8-hydroxyquinoline derivatives based on this compound, which effectively inhibited acid corrosion in mild steel, demonstrating the compound's versatility and potential in materials science (Rbaa et al., 2020).
Safety and Hazards
When handling “5-Bromo-3-methoxy-2-methylquinoline”, one should avoid breathing dust, fume, gas, mist, vapors, and spray. It is recommended to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn .
Orientations Futures
Quinoline and its derivatives have potential for industrial and medicinal applications . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mécanisme D'action
Target of Action
5-Bromo-3-methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives are known to interact with a variety of biological targets, but the specific targets for this compound remain to be identified.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific mode of action for this compound would depend on its specific biological targets.
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives are known to have a variety of biological activities, depending on their specific targets and mode of action
Propriétés
IUPAC Name |
5-bromo-3-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-9(12)4-3-5-10(8)13-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJOWCEEMNJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138214-32-9 |
Source


|
| Record name | 5-bromo-3-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
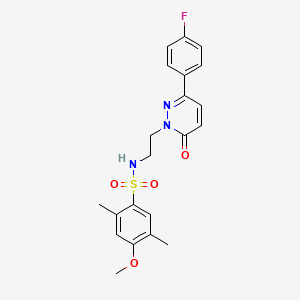
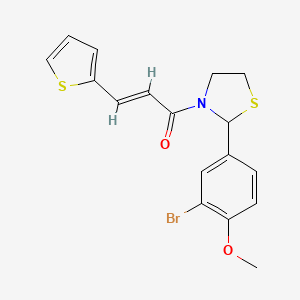
![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)
![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)
![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)

